

Caldiamide Sodium: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest		
Compound Name:	Caldiamide sodium	
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An In-depth Examination of the Chemical Structure, Properties, and Functional Role of **Caldiamide Sodium** in Pharmaceutical Formulations.

Introduction

Caldiamide sodium is a specialized chemical entity primarily utilized as a chelating agent in pharmaceutical formulations. Its most prominent application is as an additive in gadodiamide-based contrast agents for Magnetic Resonance Imaging (MRI). In this context, **Caldiamide sodium** plays a crucial role in ensuring the safety of the contrast medium by sequestering any free gadolinium ions (Gd³⁺), which are potentially toxic. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and functional applications of **Caldiamide sodium**, with a focus on its mechanism of action and relevant experimental considerations.

Chemical Structure and Properties

Caldiamide sodium is the sodium salt of the calcium chelate of N,N-Bis[2-[(carboxymethyl) [(methylamino)carbonylmethyl]amino]ethyl]glycine. The presence of multiple carboxyl and amide groups within its structure endows it with strong metal-chelating capabilities.

Below is a table summarizing the key chemical and physical properties of **Caldiamide sodium**.



Property	Value	Reference(s)
IUPAC Name	calcium;sodium;2-[bis[2- [carboxylatomethyl-[2- (methylamino)-2- oxoethyl]amino]ethyl]amino]ac etate	[1]
Synonyms	Caldiamide sodium, UNII- 1M6415C70M, [5,8- bis(carboxymethyl)-11-[2- (methylamino)-2-oxoethyl]-3- oxo-2,5,8,11-tetraazatridecan- 13-oato(3-)]calciate(1-)-sodium	[2][3]
CAS Number	122760-91-2 (salt), 131410- 50-9 (anhydrous)	[1][2]
Molecular Formula	C16H26CaN5NaO8 (anhydrous)	[1]
Molecular Weight	479.47 g/mol (anhydrous)	[1]
Melting Point	>205°C (decomposition)	[4]
Solubility	Soluble in water.	_
Appearance	White to off-white solid.	

Mechanism of Action and Functional Role

The primary function of **Caldiamide sodium** in pharmaceutical formulations, particularly in gadodiamide injections, is to act as a scavenger for free gadolinium ions. Gadodiamide itself is a chelate of gadolinium with the ligand DTPA-BMA (diethylenetriaminepentaacetic acid bismethylamide). However, there is a potential for a small amount of free, toxic Gd³⁺ ions to exist in equilibrium or to be released from the chelate in vivo.

Caldiamide sodium, which is the calcium and sodium salt of the same DTPA-BMA ligand, is added in excess to the formulation. Due to the principles of chemical equilibrium, the presence of a high concentration of the Ca²⁺-DTPA-BMA complex helps to prevent the dissociation of the Gd³⁺-DTPA-BMA complex. Furthermore, any free Gd³⁺ that may be present will be readily



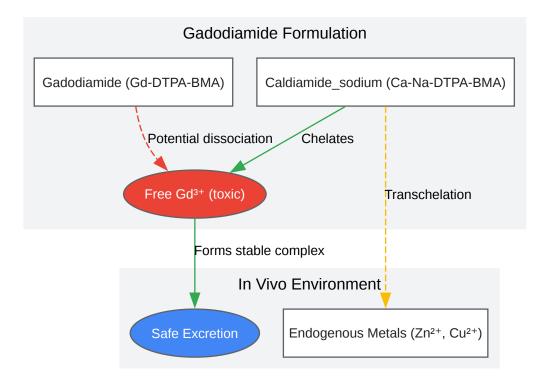
chelated by the available DTPA-BMA from **Caldiamide sodium**, displacing the calcium ion. This is because gadolinium has a higher affinity for the DTPA-BMA ligand than calcium.

This mechanism is a critical safety feature of gadodiamide formulations, minimizing the risk of gadolinium-related toxicity, such as Nephrogenic Systemic Fibrosis (NSF).

In Vivo Transchelation

Once administered, **Caldiamide sodium** can undergo a process known as transchelation, where the calcium ion in its complex is exchanged for other endogenous metal ions, primarily zinc (Zn²⁺) and to a lesser extent, copper (Cu²⁺). Studies in rats have shown that after intravenous administration, the majority of **Caldiamide sodium** is excreted unchanged. However, small amounts of the zinc and copper forms of the DTPA-BMA ligand can be detected in the urine. This indicates that while transchelation occurs, it is a minor metabolic pathway for **Caldiamide sodium**.

Chelation Mechanism of Caldiamide Sodium



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Chelation and Transchelation Pathways



Experimental Protocols

Detailed, publicly available, and validated experimental protocols for the synthesis and analysis of **Caldiamide sodium** are scarce. The following sections provide generalized methodologies based on information from patent literature and general analytical principles for similar compounds.

Synthesis of Caldiamide Sodium

The synthesis of **Caldiamide sodium** generally involves the reaction of diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA) with a calcium salt and a sodium salt in an aqueous solution.

Materials:

- Diethylenetriaminepentaacetic acid bismethylamide (DTPA-BMA)
- Calcium hydroxide (Ca(OH)₂) or Calcium acetate (Ca(CH₃COO)₂)
- Sodium hydroxide (NaOH)
- Distilled water
- Membrane filter (0.45 μm)

General Procedure:

- DTPA-BMA is dissolved in distilled water with stirring, and the solution may be heated to facilitate dissolution.
- A stoichiometric amount of a calcium salt (e.g., calcium hydroxide) is added to the solution, and the reaction is allowed to proceed, often with heating, until a clear solution is obtained.
- Following the formation of the calcium complex, a stoichiometric amount of a sodium salt (e.g., sodium hydroxide) is added to the reaction mixture.
- The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) to ensure the complete formation of the desired product.



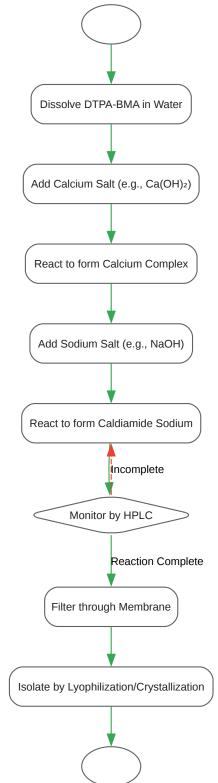




- Once the reaction is complete, the solution is filtered through a membrane filter to remove any particulate matter.
- The final product, **Caldiamide sodium**, can be isolated from the aqueous solution by methods such as lyophilization (freeze-drying) or crystallization.



General Synthesis Workflow for Caldiamide Sodium



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Synthesis Workflow



High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating HPLC method is crucial for the quality control of **Caldiamide sodium**, allowing for the quantification of the main component and the detection of any impurities or degradation products. While a specific validated method for **Caldiamide sodium** is not readily available in the public domain, a general approach for the analysis of related chelating agents can be adapted.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size)

Example Chromatographic Conditions (to be optimized):

- Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., methanol or acetonitrile).
- Flow Rate: Approximately 1.0 mL/min.
- Detection Wavelength: As Caldiamide sodium lacks a strong chromophore, detection can be challenging. UV detection at a low wavelength (e.g., 210-220 nm) may be possible.
 Alternatively, derivatization or the use of a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) could be employed.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Injection Volume: 10-20 μL.

Sample Preparation:

- Accurately weigh and dissolve the Caldiamide sodium sample in the mobile phase or a suitable solvent to a known concentration.
- Filter the sample solution through a 0.45 μm syringe filter before injection.



Method Validation: Any developed HPLC method should be validated according to ICH guidelines, including an assessment of specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Conclusion

Caldiamide sodium is a critical component in ensuring the safety of gadodiamide-based MRI contrast agents. Its function as a chelating agent to sequester free gadolinium ions is a well-understood and vital mechanism. While detailed experimental protocols for its synthesis and analysis are not widely published, the general principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this important pharmaceutical excipient. Further research into its potential biological interactions beyond simple chelation may reveal additional facets of its toxicological and pharmacological profile.

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